molecular formula C15H18N4OS B5899809 4-phenyl-N-(1,3,4-thiadiazol-2-yl)azepane-1-carboxamide

4-phenyl-N-(1,3,4-thiadiazol-2-yl)azepane-1-carboxamide

Cat. No.: B5899809
M. Wt: 302.4 g/mol
InChI Key: YZDOILNRCBSTIO-UHFFFAOYSA-N
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Description

4-phenyl-N-(1,3,4-thiadiazol-2-yl)azepane-1-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(1,3,4-thiadiazol-2-yl)azepane-1-carboxamide typically involves the reaction of 4-phenylazepane-1-carboxamide with a thiadiazole derivative. One common method involves the use of hydrazonoyl halides as starting materials, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives, including this compound, involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(1,3,4-thiadiazol-2-yl)azepane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide. The reactions are typically carried out in solvents like ethanol or acetone, and catalysts such as triethylamine are often used to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-phenyl-N-(1,3,4-thiadiazol-2-yl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-phenyl-N-(1,3,4-thiadiazol-2-yl)azepane-1-carboxamide include other 1,3,4-thiadiazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique structure, which combines the thiadiazole ring with an azepane moiety. This unique combination imparts distinct biological and chemical properties to the compound, making it a valuable candidate for various applications .

Properties

IUPAC Name

4-phenyl-N-(1,3,4-thiadiazol-2-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-15(17-14-18-16-11-21-14)19-9-4-7-13(8-10-19)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDOILNRCBSTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)NC2=NN=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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